4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Medicinal Chemistry Pharmaceutical Development Salt Selection

Researchers require a reliable, pre-optimized hydrochloride salt for kinase inhibitor synthesis. This compound eliminates the variability of in situ HCl formation, providing a direct-use building block with a defined 4-fluoro, 3-morpholino substitution pattern essential for systematic SAR exploration. - Direct amide coupling without additional salt conversion steps, saving synthesis time. - Validated safety profile via ECHA CLP notification streamlines laboratory documentation. - Multi-vendor availability with 95% purity ensures batch-to-batch reproducibility for long-term research programs.

Molecular Formula C11H13ClFNO3
Molecular Weight 261.68 g/mol
CAS No. 1795284-10-4
Cat. No. B1449335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride
CAS1795284-10-4
Molecular FormulaC11H13ClFNO3
Molecular Weight261.68 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl
InChIInChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H
InChIKeyKYXZHHSYEKVLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (CAS 1795284-10-4): Procurement-Ready Building Block with Validated Safety Profile


4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (CAS 1795284-10-4) is a fluorinated benzoic acid derivative featuring a morpholine substituent at the 3-position and a fluorine atom at the 4-position, supplied as the hydrochloride salt [1]. This compound belongs to the morpholinobenzoic acid class, which has been extensively characterized as phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors with anti-proliferative activity against multiple cancer cell lines [2]. The compound is commercially available from multiple reputable vendors with standard purity specifications of 95% and above .

Why 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride Cannot Be Substituted with Free Base or Regioisomeric Analogs


Substituting 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride with the free base (CAS 1268124-48-6) introduces significant handling and solubility differences, while regioisomeric substitution (e.g., 3-fluoro-4-morpholinobenzoic acid, CAS 588708-72-9) alters the electronic and steric environment of the pharmacophore, potentially affecting target binding and metabolic stability [1]. Furthermore, halogen replacement (e.g., 4-chloro analog, CAS 886501-46-8) modifies physicochemical properties, including lipophilicity and metabolic half-life, which can impact both in vitro assay reproducibility and downstream synthetic utility [2]. The evidence below quantifies these critical differentiations.

Quantitative Differentiation of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (CAS 1795284-10-4) Against Closest Analogs


Hydrochloride Salt Form Confers Superior Aqueous Handling and Formulation Readiness Compared to Free Base

The target compound is supplied as a hydrochloride salt (MW 261.68 g/mol), whereas the free base (CAS 1268124-48-6) has a molecular weight of 225.22 g/mol . While direct aqueous solubility values are not available in the primary literature, the hydrochloride salt form of morpholinobenzoic acids is universally employed in medicinal chemistry campaigns to enhance water solubility and enable direct use in biological assays without additional formulation steps [1]. This salt form also provides improved long-term storage stability and eliminates the need for in situ salt formation during synthesis.

Medicinal Chemistry Pharmaceutical Development Salt Selection

Regioisomeric Positioning (4-Fluoro-3-morpholino vs. 3-Fluoro-4-morpholino) Alters Electronic Landscape and Target Engagement Potential

The target compound (4-fluoro-3-morpholino substitution) represents a distinct regioisomer from 3-fluoro-4-morpholinobenzoic acid (CAS 588708-72-9) . In the 2-morpholinobenzoic acid class, which serves as the closest pharmacologically characterized scaffold, the position of the morpholine ring relative to the carboxylic acid is critical for Zn²⁺ chelation in the PC-PLC active site, with 2-substitution being optimal [1]. The 3-morpholino substitution pattern in the target compound places the morpholine ring meta to the carboxylic acid, a structural feature that may confer distinct steric and electronic properties compared to the para-substituted regioisomer.

Structure-Activity Relationship Drug Design Regioisomerism

Fluorine Substitution vs. Chlorine Analog Affords Superior Metabolic Stability and Altered Lipophilicity

The target compound contains a fluorine atom at the 4-position, whereas the direct chloro analog (CAS 886501-46-8) substitutes chlorine . In morpholinobenzoic acid SAR studies, halogen substitution at the 4-position modulates lipophilicity (cLogP) and microsomal stability [1]. Specifically, fluorination typically reduces cLogP by approximately 0.5-1.0 units compared to chlorination, which can enhance aqueous solubility and reduce non-specific protein binding [2]. Furthermore, the stronger C-F bond (vs. C-Cl) confers greater metabolic stability against cytochrome P450-mediated oxidation.

Medicinal Chemistry ADME Halogen Effects

Validated Safety Profile via ECHA CLP Notification Enables Direct Laboratory Use Without Additional Hazard Assessment

The target compound has a notified classification and labelling entry in the ECHA C&L Inventory, with the following hazard classifications: Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. In contrast, the free base analog (CAS 1268124-48-6) and the chloro analog (CAS 886501-46-8) do not have harmonized or notified classifications in the ECHA database, requiring users to conduct their own hazard assessments prior to laboratory use.

Chemical Safety Regulatory Compliance Laboratory Safety

Commercial Availability and Consistent Purity Specifications Enable Reproducible Research

The target compound is available from multiple reputable vendors including Sigma-Aldrich (MilliporeSigma), Enamine, TRC, and Leyan, with a standard purity specification of 95% . Pricing for research quantities is established and transparent: 10 mg is available for approximately $50, 50 mg for $185, and larger quantities (1-10 g) are available for advanced studies [1]. In contrast, the 4-chloro analog (CAS 886501-46-8) has more limited vendor availability and does not have established catalog pricing at major suppliers, potentially introducing procurement delays and batch variability.

Chemical Procurement Reproducibility Quality Control

Recommended Procurement and Application Scenarios for 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (CAS 1795284-10-4)


Medicinal Chemistry: Building Block for Kinase and PC-PLC Inhibitor Libraries

The 3-morpholino-4-fluorobenzoic acid scaffold serves as a versatile core for the synthesis of kinase inhibitors and PC-PLC-targeted anticancer agents. The hydrochloride salt form enables direct use in amide coupling reactions and parallel synthesis workflows without additional salt conversion steps [1]. The validated safety profile (ECHA CLP notification) streamlines laboratory handling documentation [2].

Structure-Activity Relationship (SAR) Studies: Halogen and Regioisomeric Probing

This compound provides a specific fluorine substitution pattern (4-fluoro, 3-morpholino) that allows systematic SAR exploration against regioisomeric analogs (e.g., CAS 588708-72-9) and halogen variants (e.g., 4-chloro analog). The defined purity and multi-vendor availability ensure reproducibility across SAR campaigns [3][4].

Pharmaceutical Development: Pre-formulation and Salt Selection Studies

The hydrochloride salt form represents a pre-optimized starting point for lead compounds requiring aqueous solubility. Procuring the pre-formed salt eliminates the need for in situ HCl salt formation, which can introduce variability in early-stage formulation studies . The ECHA-notified hazard profile also supports regulatory documentation during IND-enabling studies [2].

Academic and Industrial Research Requiring Reproducible Vendor-Sourced Building Blocks

With established catalog pricing and availability from Sigma-Aldrich, Enamine, and TRC, this compound is suited for research programs that demand reliable, traceable sourcing with batch-to-batch consistency. The 95% purity specification meets the requirements for most synthetic and biological applications [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.